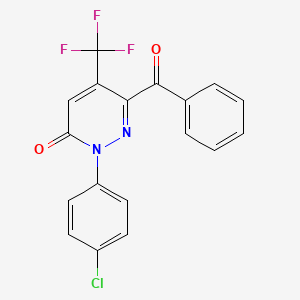
6-benzoyl-2-(4-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-benzoyl-2-(4-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C18H10ClF3N2O2 and its molecular weight is 378.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research has demonstrated the potential of pyridazinone derivatives, including compounds structurally related to 6-benzoyl-2-(4-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone, in the synthesis of bioactive molecules. For instance, the synthesis of pyridazinone derivatives has been explored for their insect growth-regulating activity, showing promising results against locust nymphs, indicating their potential as insect growth regulators (Ling Yun, 2008). Moreover, novel pyridine and fused pyridine derivatives have been prepared, exhibiting moderate to good antimicrobial and antioxidant activity, highlighting the chemical versatility and potential pharmacological applications of pyridazinone compounds (E. M. Flefel et al., 2018).
Drug Discovery and Material Science
The scaffold of pyridazinone has been utilized in the drug discovery process, where sequential nucleophilic aromatic substitution processes enabled the synthesis of various disubstituted and ring-fused pyridazinone systems. These methodologies may have applications in drug discovery, demonstrating the structural adaptability of pyridazinone derivatives for developing novel therapeutic agents (G. Pattison et al., 2009).
Anticancer Research
A series of pyridazinone derivatives have been synthesized and evaluated for their anticancer activity, with some derivatives showing remarkable activity against various cancer cell lines. This underscores the potential of pyridazinone derivatives in anticancer drug development, providing a basis for future research in this direction (I. G. Rathish et al., 2012).
Synthesis and Chemical Properties
The chemical synthesis of pyridazinone derivatives has been extensively explored, with studies detailing the synthesis of novel compounds and their subsequent evaluation for various biological activities. These studies highlight the broad applicability of pyridazinone derivatives in chemical synthesis, leading to new materials with potential biological and industrial applications (S. Cao et al., 2006).
Propiedades
IUPAC Name |
6-benzoyl-2-(4-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N2O2/c19-12-6-8-13(9-7-12)24-15(25)10-14(18(20,21)22)16(23-24)17(26)11-4-2-1-3-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHUKZSWMUIJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2678921.png)
![6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2678925.png)
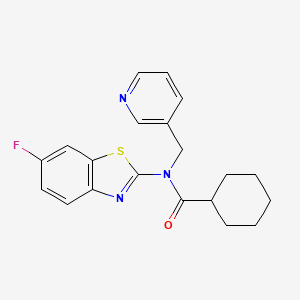
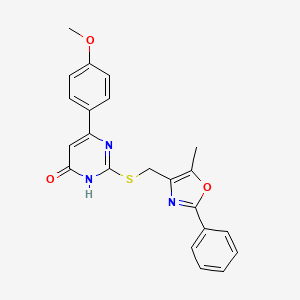
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2678930.png)
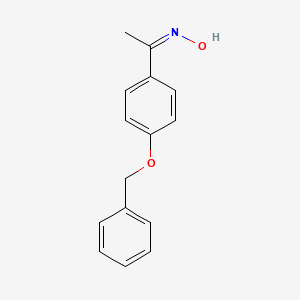
![5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2678932.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2678937.png)

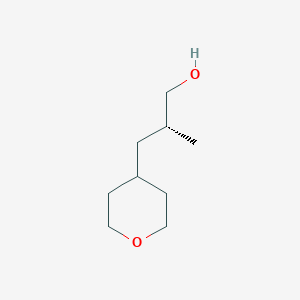
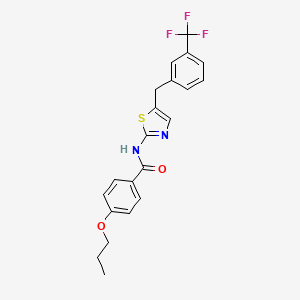
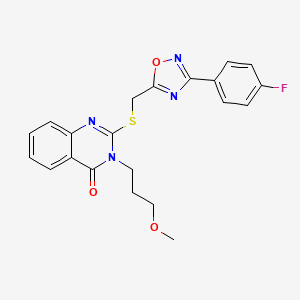
![3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL](/img/structure/B2678943.png)
